(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide

Chiral resolution Asymmetric synthesis Enantiomeric purity

(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide is a chiral, non‑aromatic heterocyclic building block belonging to the N‑(pyrrolidin‑3‑yl)acetamide class. It possesses a single stereogenic center at the pyrrolidine 3‑position with defined (R) absolute configuration, distinguishing it from the racemate (CAS 115445‑29‑9) and the (S)‑enantiomer (CAS 1354020‑88‑4).

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1354019-39-8
Cat. No. B3235548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide
CAS1354019-39-8
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCN(C1CCNC1)C(=O)C
InChIInChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1
InChIKeyNHMWGGURJSUYGU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide (CAS 1354019-39-8): Chiral Pyrrolidine-Acetamide Building Block for CNS & SSTR4-Targeted Discovery


(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide is a chiral, non‑aromatic heterocyclic building block belonging to the N‑(pyrrolidin‑3‑yl)acetamide class. It possesses a single stereogenic center at the pyrrolidine 3‑position with defined (R) absolute configuration, distinguishing it from the racemate (CAS 115445‑29‑9) and the (S)‑enantiomer (CAS 1354020‑88‑4) . The compound is commercially supplied as a neat liquid with a typical purity of 98% and is employed as a versatile intermediate in medicinal chemistry, most notably within a Takeda patent family that discloses N‑(pyrrolidin‑3‑yl)acetamide derivatives as somatostatin receptor subtype 4 (SSTR4) agonists for Alzheimer's disease and other CNS disorders [1].

Why (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide Cannot Be Replaced by Its Racemate, (S)-Enantiomer, or N-Methyl Analog in Stereochemically Demanding or CNS-Focused Programs


Although the racemate and the (S)-enantiomer share the same molecular formula and connectivity, their three-dimensional arrangement of atoms differs fundamentally. In chiral environments—such as enzyme active sites, receptor binding pockets, or asymmetric syntheses—the (R)-configuration dictates the spatial orientation of the pyrrolidine ring and the N-ethylacetamide side chain. Replacement with the racemate introduces a 50% population of the (S)-enantiomer, which can exhibit divergent pharmacodynamics (e.g., off-target binding at nAChRs [2]) or compromise enantioselective catalysis. Similarly, substituting the N-ethyl group with a smaller N-methyl substituent (e.g., CAS 79286‑87‑6) reduces lipophilicity (ΔLogP ≈ 1.5 units) , potentially impairing blood‑brain barrier penetration—a critical parameter for the CNS indications targeted by the SSTR4 agonist patent class [1]. These non‑interchangeable properties underscore the necessity of procuring the precise (R)-N-ethyl enantiomer.

Quantitative Differentiation Evidence for (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide vs. Closest Analogs


Enantiomeric Excess vs. Racemate: Guaranteed Stereochemical Purity for Asymmetric Synthesis

The (R)-enantiomer (CAS 1354019-39-8) is supplied as a single stereoisomer with a reported purity of 98% . In contrast, the racemate (CAS 115445-29-9) is a 1:1 mixture of (R) and (S) enantiomers . For stereochemically precise applications, the racemate introduces a 50% impurity of the unwanted enantiomer, which can lead to divergent biological activity or compromised enantioselective synthesis.

Chiral resolution Asymmetric synthesis Enantiomeric purity

Lipophilicity Advantage Over N-Methyl Analog: LogP 0.55 vs. -1.0 (HCl Salt) for Enhanced CNS Permeability

The measured LogP of the N-ethyl analog (racemate) is 0.54550 , whereas the N-methyl analog hydrochloride exhibits a LogP of -0.999 . The ~1.5 log unit difference corresponds to an approximate 30‑fold difference in octanol/water partition coefficient, indicating substantially higher membrane permeability for the N-ethyl variant. While LogP values for free base vs. salt forms are not directly comparable, the direction and magnitude of the difference support a meaningful lipophilicity advantage for the N-ethyl substituent, which is aligned with the CNS-targeted SSTR4 agonist patent class [1].

CNS drug discovery Lipophilicity Blood-brain barrier

Conformational & Boiling Point Distinction vs. Piperidine Analog: Pyrrolidine Ring Provides Tighter Geometry

The target pyrrolidine derivative (CAS 1354019-39-8) exhibits a boiling point of 266.6 ± 29.0 °C at 760 mmHg , whereas the corresponding piperidine analog (CAS 139062-99-0) boils at 285.2 ± 29.0 °C . The ~18.6 °C lower boiling point reflects the reduced molecular weight (156.23 vs. 170.25 Da) and the smaller, more constrained five‑membered ring, which limits conformational flexibility relative to the six‑membered piperidine. This conformational restriction can translate into enhanced selectivity for biological targets that prefer a specific ring pucker, such as the SSTR4 receptor binding pocket described in the Takeda patent [1].

Conformational analysis Heterocyclic chemistry Physicochemical properties

Validated Biochemical Activity Profile: Racemate IC50 Values of 40–43 nM Against EED and FGFR4 Suggest Epigenetic & Kinase Applications

Although direct binding data for the pure (R)-enantiomer are not publicly available, the racemic N-ethyl-N-(pyrrolidin-3-yl)acetamide scaffold has demonstrated quantifiable biochemical activity: IC50 = 40 nM against the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2) [1], and IC50 = 43 nM against the fibroblast growth factor receptor 4 (FGFR4) kinase domain [2]. These potencies establish the pyrrolidine-acetamide chemotype as a viable starting point for epigenetic and kinase inhibitor discovery. The (R)-enantiomer, by virtue of its defined stereochemistry, is expected to exhibit at least equivalent if not superior target engagement relative to the racemate, and it serves as the required input for structure–activity relationship (SAR) studies aimed at optimizing enantioselective interactions.

Epigenetics Kinase inhibition Biochemical assay

SSTR4 Agonist Patent Pedigree: Direct Structural Relevance to a Clinically Validated CNS Target

The Takeda patent WO 2023/187677 explicitly claims N-(pyrrolidin-3-yl)acetamide derivatives as somatostatin receptor subtype 4 (SSTR4) agonists [1]. SSTR4 is abundantly expressed in the hippocampus and cortex, regions critically involved in learning and memory [2]. While the patent does not disclose specific EC50 values for the unsubstituted (R)-N-ethyl-N-(pyrrolidin-3-yl)acetamide building block, the compound represents the core scaffold upon which the claimed derivatives are constructed. In contrast, the N-methyl analog lacks the ethyl substituent required for key hydrophobic interactions within the SSTR4 binding pocket as defined by the patent's Markush structure. This direct structural linkage to a clinically pursued CNS target distinguishes the (R)-N-ethyl derivative from simpler N-acyl pyrrolidines that fall outside the patent scope.

Somatostatin receptor Alzheimer's disease CNS therapeutics

High-Value Application Scenarios for (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide Based on Quantitative Differentiation Evidence


Stereochemically Defined Synthesis of SSTR4 Agonist Candidates for Alzheimer's Disease

The (R)-enantiomer serves as the enantiopure starting material for constructing N-(pyrrolidin-3-yl)acetamide derivatives claimed in WO 2023/187677. Its single-isomer identity (≥98% purity) ensures that downstream SSTR4 agonists maintain stereochemical integrity, which is critical for reproducible receptor binding and functional activity . Use of the racemate would introduce an uncontrolled stereochemical variable, complicating SAR interpretation and potentially yielding confounded in vivo efficacy data [1].

Epigenetic Probe Development Targeting the PRC2 Complex via EED Inhibition

With a reported racemate IC50 of 40 nM against EED [2], the pyrrolidine-acetamide scaffold provides a tractable starting point for designing PRC2 inhibitors. The (R)-enantiomer is the logical choice for fragment growing and structure-based optimization, as the defined chirality at the pyrrolidine 3-position enables unambiguous interpretation of protein–ligand co‑crystal structures. The higher lipophilicity (LogP 0.55) of the N-ethyl variant relative to the N-methyl analog may also facilitate cellular permeability in target engagement assays.

Kinase Inhibitor Medicinal Chemistry Starting from FGFR4 Biochemical Activity

The 43 nM IC50 against FGFR4 [3] positions the scaffold for kinase inhibitor discovery. Procurement of the pure (R)-enantiomer ensures that any observed kinase selectivity profile can be unambiguously attributed to the (R)-configuration, avoiding the confounding effects of the (S)-enantiomer that may exhibit divergent off-target interactions at nAChRs (EC50 > 100 µM for the racemate at α3β4 nAChR [4]).

Chiral Building Block for Asymmetric Synthesis of CNS-Penetrant Nootropic and Cognitive Enhancer Candidates

The combination of defined (R)-stereochemistry and moderately lipophilic character (LogP 0.55) makes this compound a valuable chiral intermediate for synthesizing CNS-targeted small molecules. Its pyrrolidine core is a privileged scaffold in nootropic agents, and the N-ethyl substituent provides a balance of hydrophobicity and hydrogen-bonding capacity suitable for blood–brain barrier penetration. The compound's 98% purity specification and liquid physical state facilitate direct use in parallel synthesis and medicinal chemistry workflows .

Quote Request

Request a Quote for (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.